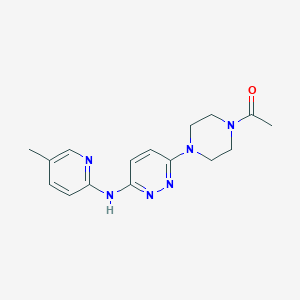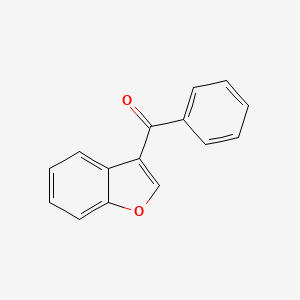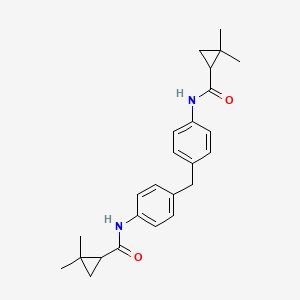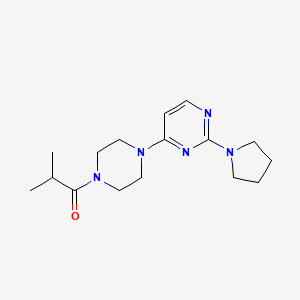![molecular formula C18H17ClN2O2S B5592228 3-BUTYL-5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B5592228.png)
3-BUTYL-5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-BUTYL-5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes a butyl group, a chlorophenyl group, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps, starting with the preparation of the core imidazole structure. This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-BUTYL-5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-BUTYL-5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-BUTYL-5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-BUTYL-5-CHLOROPHENYL ACETATE: Similar in structure but with an acetate group instead of the furan ring.
3-BUTYL-5-CHLOROPHENYL METHYLIDENE: Lacks the furan ring and has different reactivity and applications.
Uniqueness
3-BUTYL-5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
(5E)-3-butyl-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-2-3-10-21-17(22)15(20-18(21)24)11-12-8-9-16(23-12)13-6-4-5-7-14(13)19/h4-9,11H,2-3,10H2,1H3,(H,20,24)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWZZLFFSMWLNX-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B5592150.png)

![4-{[2-(diethylamino)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5592159.png)
![4-[(Z)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B5592163.png)


![3-(cyanomethyl)-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5592195.png)
![2-(4-chlorobenzyl)-8-[(4R)-4-hydroxy-L-prolyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5592203.png)
![(3R,5R)-N-[2-(3,4-dimethylphenoxy)ethyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide](/img/structure/B5592205.png)
![[(E)-[3-methoxy-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]thiourea](/img/structure/B5592208.png)
![N-(3-FLUOROPHENYL)-N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYLAMINE](/img/structure/B5592224.png)
![4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5592234.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5592249.png)
